molecular formula C8H8BrNO B13869234 5-bromo-2,3-dihydro-1H-indol-7-ol

5-bromo-2,3-dihydro-1H-indol-7-ol

Cat. No.: B13869234
M. Wt: 214.06 g/mol
InChI Key: MUFUFGHFTXCSDW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indol-7-ol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indol-7-ol typically involves the bromination of 2,3-dihydro-1H-indol-7-ol. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-indol-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indol-7-ol

InChI

InChI=1S/C8H8BrNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h3-4,10-11H,1-2H2

InChI Key

MUFUFGHFTXCSDW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2O)Br

Origin of Product

United States

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